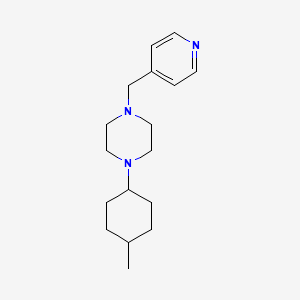![molecular formula C22H22N4O2 B10877432 N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10877432.png)
N-[3-cyano-4,5-dimethyl-1-(pyridin-3-yl)-1H-pyrrol-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE is a complex organic compound that features a pyrrole ring substituted with a cyano group, dimethyl groups, and a pyridyl group. This compound also contains a phenoxyacetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the cyano and dimethyl groups. The pyridyl group is then added through a coupling reaction. Finally, the phenoxyacetamide moiety is introduced through an amide formation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to optimize the reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Applications De Recherche Scientifique
N~1~-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N~1~-[3-CYANO-4,5-DIMETHYL-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE: Similar structure but lacks the pyridyl group.
N~1~-[3-CYANO-4,5-DIMETHYL-1-(2-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE: Similar structure but with a different position of the pyridyl group.
Uniqueness
The presence of the pyridyl group in N1-[3-CYANO-4,5-DIMETHYL-1-(3-PYRIDYL)-1H-PYRROL-2-YL]-2-(2,6-DIMETHYLPHENOXY)ACETAMIDE provides unique chemical properties and potential biological activities that distinguish it from similar compounds. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C22H22N4O2 |
|---|---|
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
N-(3-cyano-4,5-dimethyl-1-pyridin-3-ylpyrrol-2-yl)-2-(2,6-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C22H22N4O2/c1-14-7-5-8-15(2)21(14)28-13-20(27)25-22-19(11-23)16(3)17(4)26(22)18-9-6-10-24-12-18/h5-10,12H,13H2,1-4H3,(H,25,27) |
Clé InChI |
ZJDLEUIXNIDWQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=C(C(=C(N2C3=CN=CC=C3)C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


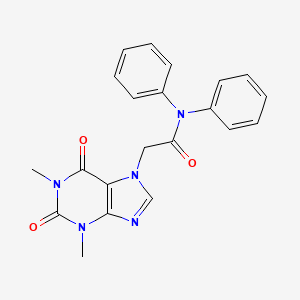
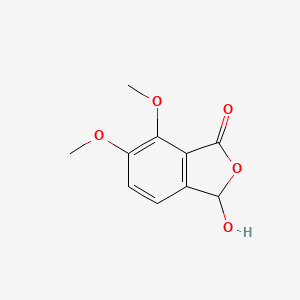
![2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10877363.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl N-[(4-chlorophenyl)carbonyl]glycylglycinate](/img/structure/B10877370.png)
![(1E)-1-[(3E)-4-(4-fluorophenyl)but-3-en-2-ylidene]-2-(4-nitrophenyl)hydrazine](/img/structure/B10877383.png)
![2-({[(5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzamide](/img/structure/B10877387.png)
![(2E)-3-{3-bromo-5-ethoxy-4-[2-oxo-2-(phenylamino)ethoxy]phenyl}prop-2-enoic acid](/img/structure/B10877394.png)
![2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10877404.png)
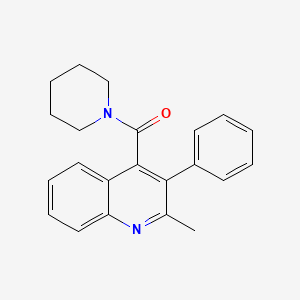
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclohexyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10877409.png)
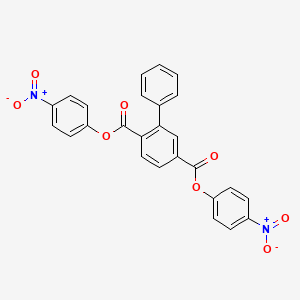
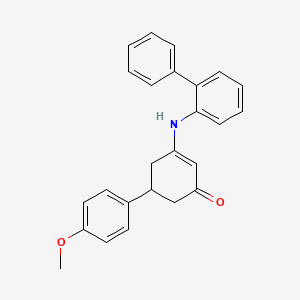
![2-(furan-2-yl)-7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10877427.png)
